N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The isoxazole ring, in particular, is known for its wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the benzofuran-2-carboxamide moiety. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
Scientific Research Applications
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have similar structures and biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as benzofuran-2-carboxylic acid, share some chemical properties with N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to interact with multiple molecular targets and exhibit a broad range of biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(14-9-10-5-1-4-8-13(10)20-14)17-16-11-6-2-3-7-12(11)18-21-16/h1,4-5,8-9H,2-3,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUDRFVUEWFTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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